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Compound of Interest

5-Chloro-2-fluoro-4-
Compound Name:

methoxyphenol
CAS No.: 1394953-79-7
Cat. No.: B3237819

Get Quote

Executive Summary

The synthesis of 5-Chloro-2-fluoro-4-methoxyphenol presents a classic challenge in
aromatic regiochemistry: installing a chlorine atom and a hydroxyl group onto a fluoro-methoxy
benzene core with precise positional control.[1] While medicinal chemistry routes often rely on
expensive boronic acid couplings or low-yielding phenol protections, this guide presents a
Process Chemistry Route optimized for scalability, cost-efficiency, and safety.[1][2]

The recommended route utilizes 2,4-Difluoronitrobenzene as a commodity starting material.[1]
The sequence leverages the predictable directing effects of the nitro group to control
nucleophilic aromatic substitution (SNAr) and subsequent electrophilic chlorination, avoiding
the formation of difficult-to-separate regioisomers.[1]

Retrosynthetic Analysis & Strategy

The target molecule is a tetra-substituted benzene. The relative positioning of the substituents
(1-OH, 2-F, 4-OMe, 5-ClI) dictates the assembly order.[1][2]

Strategic Logic:
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e The Phenol Handle: The hydroxyl group is best installed late-stage via
diazotization/hydrolysis of an aniline. This avoids the need for phenol protecting groups
during the harsh chlorination step.

o The Chlorine Installation: Chlorinating a phenol is risky due to over-chlorination and
ortho/para mixtures. Chlorinating a nitro-anisole intermediate is superior because the
methoxy and nitro groups cooperatively direct the chlorine to the desired C-5 position.[1]

o The Methoxy/Fluoro Core: Starting with 2,4-Difluoronitrobenzene allows for a highly
regioselective SNAr. The fluorine para to the nitro group is significantly more labile than the
ortho fluorine, ensuring exclusive formation of the 4-methoxy-2-fluoro core.[1]

Synthesis Scheme (Graphviz)[1][2]
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2,4-Difluoronitrobenzene
(Commaodity SM)

l

Step 1: Regioselective SNAr
(NaOMe, MeOH, -10°C)

>95% Regioselectivity (Para-F displacement)

Intermediate 1:
2-Fluoro-4-methoxynitrobenzene

l

Step 2: Electrophilic Chlorination
(NCS, DMF, 50°C)

Directed to C-5 by OMe(0) and NO2(m)

Intermediate 2:
5-Chloro-2-fluoro-4-methoxynitrobenzene

l

Step 3: Nitro Reduction
(Fe/NHA4CI or H2/Pt-C)

Avoid Dechlorination conditions

Intermediate 3:
5-Chloro-2-fluoro-4-methoxyaniline

l

Step 4: Diazotization & Hydrolysis
(NaNO2, H2504, H20, reflux)

Sandmeyer-type Hydrolysis

TARGET: CAS 1394953-79-7
5-Chloro-2-fluoro-4-methoxyphenol

Click to download full resolution via product page

Caption: Four-step scalable synthesis route designed for high regioselectivity and yield.
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Detailed Experimental Protocol
Step 1: Synthesis of 2-Fluoro-4-methoxynitrobenzene

Principle: Nucleophilic Aromatic Substitution (SNAr).[1] The nitro group activates the ring. The
fluorine at the para position (C4) is displaced preferentially over the ortho fluorine (C2) due to
steric accessibility and electronic resonance stabilization of the Meisenheimer complex.

» Reagents: 2,4-Difluoronitrobenzene (1.0 eq), Sodium Methoxide (1.05 eq, 25% in MeOH),
Methanol (5 vol).

e Protocol:

o Charge 2,4-difluoronitrobenzene and Methanol into a reactor. Cool to -10°C.[1]

o

Add Sodium Methoxide solution dropwise, maintaining internal temperature < 0°C to
prevent bis-substitution.

o

Stir at 0°C for 2 hours. Monitor by HPLC (Target: < 0.5% starting material).

[¢]

Quench: Add water (10 vol) and stir. The product will precipitate.

[¢]

Isolation: Filter the yellow solid, wash with water, and dry under vacuum at 45°C.

» Critical Parameter: Temperature control is vital. Exotherms can lead to displacement of the
ortho-fluorine (impurity: 4-fluoro-2-methoxynitrobenzene).[1]

Step 2: Synthesis of 5-Chloro-2-fluoro-4-
methoxynitrobenzene

Principle: Electrophilic Aromatic Substitution (EAS).[1] The methoxy group is a strong
ortho/para director. The nitro group is a meta director. The fluorine is a weak ortho/para
director.

 Directing Logic:

o OMe (C4): Directs to C3 and C5.
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o NO2 (C1): Directs to C3 and C5.

o F (C2): Directs to C5 (para).

o Result: All directing effects converge on C5. C3 is sterically crowded (between F and
OMe).

e Reagents: 2-Fluoro-4-methoxynitrobenzene (1.0 eq), N-Chlorosuccinimide (NCS) (1.1 eq),
DMF (3 vol) or Acetonitrile.[1][2]

e Protocol:

Dissolve the nitro intermediate in DMF.

o

[¢]

Add NCS portion-wise at Room Temperature.

Heat to 50-60°C for 4-6 hours.

[¢]

[e]

Workup: Pour into ice water. The product precipitates as a pale solid.

o

Recrystallize from Ethanol/Water if purity is <98%.

Step 3: Reduction to 5-Chloro-2-fluoro-4-methoxyaniline

Principle: Selective reduction of the nitro group without de-halogenating the aryl chloride.[1]
e Reagents: Iron powder (3.0 eq), Ammonium Chloride (3.0 eq), Ethanol/Water (4:1).[2]

e Protocol:

[e]

Suspend the nitro compound in EtOH/Water.

(¢]

Add Fe powder and NH4CI.

[¢]

Heat to reflux (approx. 75°C) for 2-3 hours.

[¢]

Filtration: Filter hot through Celite to remove iron oxides.

[e]

Isolation: Concentrate the filtrate. Extract with Ethyl Acetate, wash with brine, and dry.[2]
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» Note: Avoid catalytic hydrogenation (H2/Pd-C) unless using a sulfided catalyst (e.g., Pt/C-S),
as standard Pd/C will strip the chlorine atom.[2]

Step 4: Hydrolysis to 5-Chloro-2-fluoro-4-
methoxyphenol

Principle: Diazotization of the aniline followed by thermal hydrolysis of the diazonium salt.[1]

» Reagents: Sulfuric Acid (30%), Sodium Nitrite (1.1 eq), Water, Copper(l) Oxide (catalytic,
optional).[1][2]

e Protocol:
o Dissolve the aniline in 30% H2S04. Cool to 0-5°C.
o Add aqueous NaNO2 dropwise. Stir 30 min to form the diazonium salt.

o Hydrolysis: Transfer the cold diazonium solution slowly into a separate reactor containing
boiling water (100°C) containing dilute H2SOA4.

o Evolution: Nitrogen gas will evolve. Stir at reflux for 30-60 mins.
o Extraction: Cool and extract with DCM or 2-MeTHF.

o Purification: Column chromatography (Hexane/EtOACc) or recrystallization may be required
to remove azo-coupling byproducts.

Process Parameters & Yields
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Critical
. . . Process
Step Reaction Type Key Reagents Typical Yield
Parameter

(CPP)

Temp < 0°C to
avoid bis-

1 SNAr NaOMe, MeOH 90-95%
methoxy

impurity.

Temp 50-60°C;
o higher temps
2 Chlorination NCS, DMF 85-90% )
cause di-

chlorination.

Avoid Pd/H2 to
3 Reduction Fe, NH4CI 88-92% prevent
dechlorination.

Control addition

) rate to boiling

4 Hydrolysis NaNO2, H2S04 65-75% ) o
acid to minimize

azo tars.[1]

Analytical Controls (Quality by Design)
Identification[2][3][4][5]

e 1H NMR (400 MHz, DMSO-d6):
o Phenol OH: Broad singlet ~9.5-10.0 ppm.[1]
o Aromatic H (C3): Doublet (coupling with F-2), ~6.9 ppm.[1]
o Aromatic H (C6): Doublet (coupling with F-2), ~7.2 ppm.[1]

o Methoxy: Singlet, 3.8 ppm.
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o Note: The absence of meta-coupling indicates the correct 2,5-substitution pattern relative
to the protons (i.e., protons are para to each other? No, protons are at 3 and 6.[2] They
are para to each other. Thus, they appear as two doublets with no mutual coupling, only F-
coupling).[1][2]

Impurity Profile
e Des-Chloro Analog: From over-reduction in Step 3. Monitor by LCMS (Mass -34).

o Regioisomer (6-Chloro): From incorrect direction in Step 2. Distinguishable by NMR
(coupling constants of aromatic protons will differ).

e Azo-dimers: Colored impurities from Step 4. Remove via silica plug.
References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 5-chloro-2-fluoro-4-methoxy-aniline - CASS- 1781589-73-8 - EEf#{t. % [molaid.com]

e 2. CN101792380A - Novel method for synthesizing P-methoxy phenylacetone by using
fennel oil - Google Patents [patents.google.com]
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1394953-79-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt
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and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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